{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide
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Overview
Description
{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a triazolo-thiadiazole ring, and an isopropyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide typically involves multiple steps, starting with the preparation of the triazolo-thiadiazole core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl vinyl group is then introduced via a vinylation reaction, followed by the attachment of the isopropyl sulfide group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group yields sulfoxides or sulfones, while reduction of the chlorophenyl group results in a phenyl derivative.
Scientific Research Applications
{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the triazolo-thiadiazole ring.
2-(4-Chlorophenyl)ethylamine: Contains the chlorophenyl group but differs in the rest of the structure.
Uniqueness
The uniqueness of {6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H15ClN4S2 |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15ClN4S2/c1-10(2)21-9-13-17-18-15-20(13)19-14(22-15)8-5-11-3-6-12(16)7-4-11/h3-8,10H,9H2,1-2H3/b8-5+ |
InChI Key |
HHBDRSSZBINPMV-VMPITWQZSA-N |
Isomeric SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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